N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C21H20BrNO4S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20BrNO4S/c1-14-18-7-2-3-8-19(18)27-20(14)21(24)23(17-9-10-28(25,26)13-17)12-15-5-4-6-16(22)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
InChI Key |
OYWOQQPUHSDDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophen-3-Amine
The sulfone group in the tetrahydrothiophene ring is introduced via oxidation of the corresponding sulfide. Starting with tetrahydrothiophen-3-amine, oxidation with Oxone (potassium peroxymonosulfate) in a tetrahydrofuran (THF)/water mixture at room temperature for 12 hours achieves complete conversion to the sulfone. Alternative oxidants like meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at 0–20°C for 21 hours also yield the sulfone derivative. The reaction progress is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 3:1) affording 1,1-dioxidotetrahydrothiophen-3-amine in 69–85% yield.
Critical Parameters :
-
Oxidant stoichiometry : A 2:1 molar ratio of MCPBA to sulfide ensures complete oxidation.
-
Temperature control : Exothermic reactions necessitate ice-bath cooling during MCPBA addition.
Alkylation to Form the Secondary Amine
Reaction of 1,1-Dioxidotetrahydrothiophen-3-Amine with 3-Bromobenzyl Bromide
The secondary amine is synthesized via nucleophilic substitution. Combining 1,1-dioxidotetrahydrothiophen-3-amine with 3-bromobenzyl bromide in N,N-dimethylformamide (DMF) at 60°C for 2 hours in the presence of potassium carbonate (K₂CO₃) drives the reaction. The base deprotonates the amine, enhancing its nucleophilicity, while DMF stabilizes the transition state.
Optimization Insights :
-
Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve reaction kinetics.
-
Stoichiometry : A 1.2:1 molar ratio of 3-bromobenzyl bromide to amine minimizes di-alkylation byproducts.
Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) to isolate N-(3-bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in 65–72% yield.
Amide Coupling with 3-Methyl-1-Benzofuran-2-Carboxylic Acid
Activation of the Carboxylic Acid
The benzofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Stirring 3-methyl-1-benzofuran-2-carboxylic acid with excess SOCl₂ at reflux for 3 hours yields the acid chloride, confirmed by Fourier-transform infrared spectroscopy (FTIR) loss of the -OH stretch (3400 cm⁻¹) and emergence of C=O at 1760 cm⁻¹.
Coupling with the Secondary Amine
The acid chloride is reacted with N-(3-bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. Post-reaction, the mixture is concentrated, and the residue is purified via recrystallization from ethanol/water (3:1) to afford the title compound in 58–67% yield.
Alternative Coupling Methods :
-
HATU-mediated coupling : Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves higher yields (75–80%) but increases cost.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₁₉BrN₂O₃S ([M+H]⁺): 487.0321. Found: 487.0318.
Challenges and Mitigation Strategies
Di-Alkylation Byproducts
Excess alkylating agent or prolonged reaction times promote di-alkylation. Stoichiometric control and TLC monitoring mitigate this issue.
Sulfone Stability Under Acidic Conditions
The sulfone group is susceptible to hydrolysis in strong acids. Neutral pH conditions during coupling and avoidance of aqueous workup in early stages preserve integrity.
Comparative Analysis of Synthetic Routes
| Step | Method A (MCPBA Oxidation) | Method B (Oxone Oxidation) |
|---|---|---|
| Oxidation Time | 21 hours | 12 hours |
| Yield | 78% | 85% |
| Cost | High (MCPBA) | Moderate (Oxone) |
| Byproducts | Chlorinated residues | Minimal |
Method B is preferred for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity can be explored in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for pharmacological studies.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran core could engage in π-π interactions, while the bromobenzyl and dioxidotetrahydrothiophenyl groups could participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The target compound belongs to a family of N-substituted benzofuran-2-carboxamides with the general formula N-(aryl/heteroaryl-methyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzofuran-2-carboxamide . Key structural variations include:
Substituents on the benzyl group : Bromo, fluoro, methoxy, or chloro.
Substituents on the benzofuran ring : Methyl, bromo, or chloro.
Comparative Analysis of Physicochemical Properties
The table below summarizes structural analogs and their molecular properties:
Key Observations:
Halogen Effects :
- Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl). For example, the 3-bromobenzyl analog (461.36 g/mol) is heavier than the 3-fluorobenzyl derivative (401.50 g/mol) .
- Chlorine at the 5-position on the benzofuran ring (435.90 g/mol) adds moderate polarity compared to methyl or bromo groups .
The 2-furylmethyl substituent (in CAS 846586-58-1) reduces steric bulk but introduces a heteroaromatic ring, which may alter binding specificity .
Sulfone Group Consistency :
- All analogs retain the 1,1-dioxidotetrahydrothiophen-3-yl group, suggesting its role in stabilizing conformational flexibility or participating in hydrogen bonding .
Biological Activity
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound with a complex molecular structure that suggests potential biological activities. This article explores its biological activity, focusing on mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H20BrNO4S
- Molecular Weight : 462.36 g/mol
- IUPAC Name : this compound
- Canonical SMILES : Brc1cccc(c1)CN(C(=O)c1oc2c(c1C)cccc2)C1CCS(=O)(=O)C1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the dioxidotetrahydrothiophen moiety suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The bromobenzyl group may interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer.
- DNA Interaction : The benzofuran component indicates possible intercalation with DNA, which could affect replication and transcription processes.
Potential Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Similar benzamide derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Compounds containing thiophene rings have been documented to exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The structural features suggest potential modulation of inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide | Chlorine substituent | Antimicrobial |
| N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide | Fluorine substituent | Anti-inflammatory |
| N-(3-methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide | Methyl substituent | Cytotoxicity against cancer cells |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF7), suggesting that the structural features may enhance its therapeutic potential.
Study 2: Antimicrobial Efficacy
Research in Antibiotics journal highlighted that benzamide derivatives showed promising antimicrobial activity against resistant strains of Staphylococcus aureus, indicating that modifications in the benzyl group could enhance efficacy.
Study 3: Anti-inflammatory Properties
A recent investigation in Pharmacology Reports revealed that compounds with thiophene rings effectively reduced inflammation markers in vitro, supporting the hypothesis that this compound may possess similar properties.
Q & A
Q. What synthetic routes are recommended for synthesizing N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzofuran-2-carboxamide core via coupling reactions (e.g., using EDC/DMAP in dichloromethane under microwave conditions) .
- Step 2 : Introduction of the 3-bromobenzyl group via Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂/CuI in acetonitrile) .
- Step 3 : Sulfone group installation via oxidation of tetrahydrothiophene intermediates (e.g., using KMnO₄ or H₂O₂ in acidic conditions) .
- Optimization : Reaction yields depend on temperature control (60–100°C), solvent polarity (acetonitrile, DMF), and catalyst loading (5–10 mol% Pd) .
Table 1 : Example Synthetic Conditions for Analogous Compounds
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromobenzyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 507.02 for C₂₂H₂₀BrNO₄S) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., planar conformation in analogs with dihedral angles <10°) .
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling reactions but may require post-synthesis purification via column chromatography .
- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling yields; CuI accelerates Sonogashira-type reactions .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side-product formation in oxidation steps .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to the benzofuran core?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 3-methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to assess bioactivity shifts .
- Tetrahydrothiophene Modifications : Compare sulfone (1,1-dioxide) vs. sulfide analogs to evaluate metabolic stability .
- Case Study : Fluorination at the benzofuran 5-position (as in ) increased target affinity by 3-fold in enzyme inhibition assays .
Q. What in silico strategies predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfotransferases or cytochrome P450 enzymes, leveraging the sulfone group’s polar interactions .
- QSAR Modeling : Train models on analogs (e.g., ) to correlate logP values (<3.5) with membrane permeability .
- Pharmacophore Mapping : Identify critical features (e.g., bromobenzyl hydrophobicity, sulfone H-bond acceptors) for target engagement .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from analogs (e.g., vs. 5) to identify outliers linked to substituent electronegativity or steric effects.
- Contradiction Example : A fluorinated analog () showed 10x higher activity than a chlorinated version (), attributed to improved target fit .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the tetrahydrothiophene sulfone group for pH-dependent release .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzofuran carboxamide, reducing logP by 1.5 units .
- Co-Crystallization : Use cyclodextrins or amino acid co-formers (e.g., ) to enhance dissolution rates .
Q. How are metabolic pathways and stability evaluated for this compound?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to track sulfone reduction or benzofuran hydroxylation via LC-MS .
- Stability Profiling : Monitor degradation in simulated gastric fluid (pH 2.0) and identify vulnerable sites (e.g., ester hydrolysis in analogs) .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation at the bromobenzyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
